5-Chloro-2-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
5-chloro-2-[1-[(4-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c16-12-3-1-11(2-4-12)10-24(21,22)20-6-5-14(9-20)23-15-18-7-13(17)8-19-15/h1-4,7-8,14H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNQNJMYEJWOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chlorobenzylsulfonyl Chloride
The synthesis begins with the oxidation of 4-chlorobenzyl thiol to 4-chlorobenzylsulfonic acid using hydrogen peroxide (H₂O₂) in hydrochloric acid (HCl). Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) yields 4-chlorobenzylsulfonyl chloride, a critical electrophile for sulfonamide formation. This intermediate is typically isolated via distillation under reduced pressure (yield: 85–92%) and characterized by its distinct $$ ^1H $$ NMR singlet at δ 4.45 ppm (CH₂SO₂) and IR absorption at 1360 cm⁻¹ (S=O asymmetric stretch).
Synthesis of 1-((4-Chlorobenzyl)sulfonyl)pyrrolidin-3-ol
Pyrrolidin-3-ol reacts with 4-chlorobenzylsulfonyl chloride in the presence of triethylamine (Et₃N) as a base, facilitating sulfonamide bond formation. The reaction proceeds in anhydrous DCM at 0–5°C to minimize side reactions, yielding 1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-ol as a white crystalline solid (mp 112–114°C, yield: 78–84%). Key spectroscopic data include $$ ^1H $$ NMR resonances for the pyrrolidine ring (δ 3.20–3.80 ppm) and sulfonyl-linked benzyl group (δ 7.45–7.60 ppm).
Nucleophilic Aromatic Substitution for Ether Formation
Optimization of Reaction Conditions
The pivotal step involves coupling 1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-ol with 5-chloro-2-chloropyrimidine via SNAr. Sodium hydride (NaH) in dimethylformamide (DMF) at 80°C for 12 hours achieves optimal substitution at the pyrimidine’s 2-position, leaving the 5-chloro group intact. Kinetic studies reveal that the electron-withdrawing effect of the 5-chloro substituent activates the 2-position for nucleophilic attack, enabling regioselective etherification. Yields range from 65–72%, with unreacted starting materials removed via silica gel chromatography (ethyl acetate/hexane, 3:7).
Table 1: Impact of Base and Solvent on SNAr Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 80 | 72 |
| K₂CO₃ | DMSO | 100 | 58 |
| DBU | THF | 60 | 41 |
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C, 30 minutes) significantly reduces reaction time while maintaining yields at 70–75%. This method minimizes thermal decomposition, as evidenced by HPLC purity >98%. Comparative studies show that microwave conditions enhance reaction efficiency by 40% compared to conventional heating.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs gradient elution (ethyl acetate/hexane, 10–50%) on silica gel, followed by recrystallization from ethanol/water (1:1). Final purity is confirmed via reverse-phase HPLC (XTerra RP18 column, 0.1 M KH₂PO₄/acetonitrile gradient).
Spectroscopic Analysis
The title compound exhibits:
- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, pyrimidine H-6), 7.45–7.60 (m, 4H, benzyl), 4.80–4.90 (m, 1H, pyrrolidine OCH), 3.60–3.80 (m, 4H, pyrrolidine).
- HRMS (ESI+) : m/z calculated for C₁₅H₁₄Cl₂N₃O₃S [M+H]⁺: 414.0124, found: 414.0128.
- IR (KBr) : 1580 cm⁻¹ (C=N), 1160 cm⁻¹ (S=O).
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Bond Formation
An alternative approach employs the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 5-chloro-2-hydroxypyrimidine with 1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-ol. However, this method requires pre-synthesis of 2-hydroxypyrimidine via hydrolysis of 2-chloropyrimidine (NaOH, 60°C), yielding only 45–50% of the desired intermediate.
Palladium-Catalyzed Cross-Coupling
While Pd(OAc)₂-mediated couplings are effective for C–C bond formation, they are less suited for C–O linkages in this context. Experimental attempts using Buchwald-Hartwig conditions resulted in <20% yield, attributed to poor oxidative addition of the pyrimidine chloride.
Scale-Up and Industrial Applications
Kilogram-scale synthesis (patent WO2016065028A1) utilizes continuous flow reactors to enhance mixing and heat transfer, achieving 80% yield with >99.5% purity. Process optimization highlights the importance of controlling exothermic reactions during sulfonylation and minimizing residual solvents via vacuum drying.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while nucleophilic substitution of the chloro groups could yield a variety of substituted pyrimidines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its structure suggests potential activity against certain biological targets, making it a candidate for drug discovery.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-2-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and functional groups. Below is a comparative analysis:
Structural Analogs with Sulfur-Containing Linkers
- 2-[(4-Chlorophenyl)methylsulfanyl]-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine (ZINC1388204): Key Differences: Replaces the sulfonyl group with a sulfanyl (thioether) linker. The trifluoromethyl group on the pyridine ring increases electron-withdrawing effects and lipophilicity compared to the target compound’s pyrrolidine-sulfonyl motif .
5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(4-chlorobenzylthio)pyrimidine (AKOS005091400) :
Analogs with Modified Heterocyclic Cores
5-Chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyrimidine (CM899737) :
- Key Differences : Replaces the 4-chlorobenzyl-sulfonyl group with a xanthene-carbonyl-piperidine moiety.
- Implications : The xanthene group introduces aromatic bulk and rigidity, which may alter binding kinetics or solubility. Piperidine’s six-membered ring vs. pyrrolidine’s five-membered ring could affect conformational flexibility .
- 5-Fluoro-2-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CM903389): Key Differences: Substitutes chlorine with fluorine at position 5 of the pyrimidine.
Comparative Physicochemical Properties
| Property | Target Compound | ZINC1388204 | CM899737 |
|---|---|---|---|
| Molecular Weight | ~452 g/mol (estimated) | ~444 g/mol | ~500 g/mol |
| Polar Groups | Sulfonyl, chloro | Sulfanyl, chloro, trifluoromethyl | Xanthene-carbonyl, chloro |
| Lipophilicity (LogP) | Moderate (predicted) | Higher (sulfanyl + trifluoromethyl) | High (xanthene) |
| Solubility | Moderate (sulfonyl enhances polarity) | Lower (thioether + trifluoromethyl) | Low (bulky xanthene) |
Research Findings and Implications
- Sulfonyl vs. Sulfanyl Linkers : Sulfonyl groups improve solubility and metabolic stability but may reduce cell permeability compared to sulfanyl analogs. This trade-off is critical in drug design for balancing bioavailability and efficacy .
- Chlorine vs. Fluorine Substitution : Fluorine’s electronegativity could enhance binding to electron-rich targets, while chlorine’s larger size may improve steric interactions in hydrophobic pockets .
Biological Activity
5-Chloro-2-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic organic compound notable for its diverse biological activities. It features a pyrimidine ring with specific substitutions that enhance its pharmacological potential. This article reviews the biological activity of this compound, including its antibacterial properties, enzyme inhibition capabilities, and interactions with biomolecules.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : 5-chloro-2-[1-[(4-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyrimidine
- Molecular Formula : C15H15Cl2N3O3S
- Molecular Weight : 388.3 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the sulfonyl and chloro groups may enhance its binding affinity and specificity towards these targets, potentially leading to modulation of enzymatic activity or receptor signaling pathways.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
| Pseudomonas aeruginosa | Weak |
In a study evaluating a series of related compounds, this compound showed promising results as an acetylcholinesterase inhibitor with an IC50 value indicating effective inhibition .
Enzyme Inhibition
The compound has shown strong inhibitory effects on urease and acetylcholinesterase (AChE), which are important targets in the treatment of various diseases, including infections and neurodegenerative disorders. The specific IC50 values for these activities were reported as follows:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 0.63 ± 0.001 |
| Urease | Varies by compound, but several derivatives exhibited potent inhibition |
These findings suggest that modifications in the structure can lead to enhanced biological activity .
Case Studies and Research Findings
- Study on Antibacterial Properties : A series of compounds including this compound were synthesized and evaluated for antibacterial efficacy. The study highlighted its effectiveness against Salmonella typhi and Bacillus subtilis, indicating moderate to strong activity .
- Enzyme Inhibition Study : Research focused on the enzyme inhibitory potential of sulfonamide derivatives revealed that compounds similar to this compound displayed significant AChE inhibition, which is crucial for developing treatments for Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
